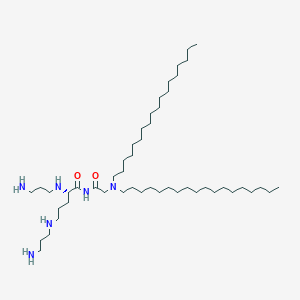

Dioctadecylamidoglycylspermine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

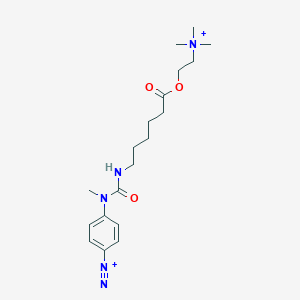

It is known for its ability to form complexes with DNA, facilitating the efficient transfer of genetic material into various eukaryotic cells . This compound is widely used in molecular biology and biotechnology for its role in transfection, which is the process of introducing nucleic acids into cells.

Métodos De Preparación

Transfectam is synthesized through a series of chemical reactions involving the conjugation of spermine with dioctadecylamide. The synthetic route typically involves the following steps:

Synthesis of Dioctadecylamide: This involves the reaction of octadecylamine with octadecanoic acid to form dioctadecylamide.

Conjugation with Spermine: Dioctadecylamide is then reacted with spermine under controlled conditions to form dioctadecylamidoglycylspermine.

Industrial production methods for Transfectam involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Transfectam undergoes several types of chemical reactions, primarily involving its interaction with nucleic acids:

Complexation with DNA: Transfectam forms complexes with DNA through electrostatic interactions between its cationic lipid headgroups and the negatively charged phosphate backbone of DNA.

Stability and Condensation: The state of DNA condensation can be influenced by the medium composition, which affects the transfection efficiency.

Common reagents used in these reactions include sodium chloride, which is often used in the preparation of DNA/Transfectam complexes. The major product formed from these reactions is the Transfectam-DNA complex, which is capable of mediating efficient gene transfer into cells .

Aplicaciones Científicas De Investigación

Transfectam has a wide range of scientific research applications, including:

Gene Modification: It is used in gene editing techniques such as CRISPR-Cas9 to deliver genetic material into cells for genome editing.

Protein Expression: Transfectam is employed to introduce plasmid DNA or RNA into cells to produce recombinant proteins, which are essential for various research and therapeutic purposes.

Vaccine Development: Transfectam plays a role in the development of vaccines by facilitating the delivery of mRNA into cells.

Cell and Gene Therapy: It is used in the development of cell and gene therapies, including immunotherapy, by enabling the efficient transfection of therapeutic genes into target cells.

Mecanismo De Acción

The mechanism of action of Transfectam involves its ability to form complexes with DNA, which are then taken up by cells through endocytosis. Once inside the cell, the DNA is released from the complex and transported to the nucleus, where it can be transcribed and translated into the desired protein. The efficiency of this process is influenced by the state of DNA condensation and the composition of the transfection medium .

Comparación Con Compuestos Similares

Transfectam is compared with other cationic lipids used in gene delivery, such as:

Lipofectamine: Another widely used cationic lipid for transfection, known for its high efficiency and low cytotoxicity.

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A cationic lipid that forms liposomes for gene delivery, similar to Transfectam.

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): Often used as a helper lipid in combination with other cationic lipids to enhance transfection efficiency.

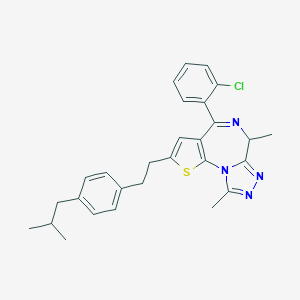

Transfectam is unique in its structure, which includes a multivalent headgroup that enhances its ability to form stable complexes with DNA, leading to higher transfection efficiency compared to monovalent cationic lipids .

Propiedades

Número CAS |

124050-77-7 |

|---|---|

Fórmula molecular |

C49H102N6O2 |

Peso molecular |

807.4 g/mol |

Nombre IUPAC |

(2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide |

InChI |

InChI=1S/C49H102N6O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-55(45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-48(56)54-49(57)47(53-43-37-40-51)38-35-41-52-42-36-39-50/h47,52-53H,3-46,50-51H2,1-2H3,(H,54,56,57)/t47-/m0/s1 |

Clave InChI |

OPCHFPHZPIURNA-MFERNQICSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)[C@H](CCCNCCCN)NCCCN |

SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN |

SMILES canónico |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)NC(=O)C(CCCNCCCN)NCCCN |

Sinónimos |

1-DOGS dioctadecylamidoglycylspermine Transfectam |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.